Product packaging for CYCLOMETHICONE 4(Cat. No.:CAS No. 69430-24-6)

CYCLOMETHICONE 4

Cat. No.: B1167583
CAS No.: 69430-24-6
M. Wt: 423.5 g/mol
InChI Key: WHNGJXOBHSFKGR-QPJJXVBHSA-N
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Description

Ring-Opening Polymerization (ROP) Mechanisms

ROP of cyclosiloxanes involves the opening of the cyclic monomer ring to form linear polymer chains. This process can be initiated by either anionic or cationic species gelest.com.

Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (B44751)

Anionic ROP of cyclosiloxanes is initiated by basic materials that generate silanolate anions, which act as the active propagation centers researchgate.netencyclopedia.pub. Common initiators include alkali metal hydroxides, quaternary ammonium (B1175870) and phosphonium (B103445) bases, and siloxanolates encyclopedia.pub. Potassium hydroxide (B78521) (KOH) was one of the earliest initiators used for D4 ROP to produce high molecular weight PDMS encyclopedia.pub.

The initiation step involves the opening of the monomer ring by the initiator, producing a silanolate ion capable of propagating the polymer chain gelest.com.

In the absence of impurities like water and carbon dioxide, the active silanolate propagation center can be stable, leading to a living polymerization that requires quenching gelest.com. Trimethylchlorosilane is frequently used as a quencher, introducing a neutral trimethylsiloxane end unit to the polymer chain gelest.com.

Anionic polymerization of D4 theoretically can be carried out, but the reaction tends to reach equilibrium even at low conversions, resulting in polymers with relatively broad molecular weight distributions and significant amounts of cyclic oligomers encyclopedia.pubmdpi.com. This is in contrast to the anionic polymerization of the more strained D3, where siloxane redistribution reactions are largely minimized due to the higher reactivity of the D3 monomer towards anionic initiators encyclopedia.pubmdpi.com.

Modern studies have explored new anionic ROP catalysts for D4, such as organic cyclic trimeric phosphazene bases (CTPB), which have shown high efficiency under mild conditions, yielding polymers with high molecular weights encyclopedia.pubmdpi.com. N-heterocyclic carbenes and bicyclic guanidines have also been reported as effective ROP catalysts for D4 under mild conditions encyclopedia.pub.

The kinetics of anionic ROP of cyclosiloxanes are influenced by the nature of the initiator, the polymerization medium, and the specific monomer encyclopedia.pub. The counterionic interaction of silanolates, leading to the formation of inactive aggregates, is a key factor controlling the kinetics encyclopedia.pub.

Studies on the anionic ROP of D4 initiated by hexapyrrolidinediphosphazenium hydroxide (P2Pyr6 +OH–) in toluene (B28343) solution have shown the reaction to be first order with respect to both monomer and initiator researchgate.net. The specific rate of D4 polymerization is significantly lower than that of D3, by about 2-3 orders of magnitude researchgate.net. The activation energy for D4 polymerization initiated by this superbase is reported as 18.1 kcal mol⁻¹, compared to 11 kcal mol⁻¹ for D3 researchgate.net.

The difference in reactivity between D3 and D4 in anionic ROP is largely attributed to the difference in ring strain, with D3 having a significantly higher ring strain (10.5 kJ mol⁻¹) compared to D4 (1.0 kJ mol⁻¹) ntnu.no.

The back-biting reaction, which leads to the formation of cyclic products like decamethylcyclopentasiloxane (B1670010) (D5), can occur during the anionic polymerization of D4 and is retarded by the presence of the monomer researchgate.net.

The choice of initiator significantly impacts the anionic ROP of D4. Strong bases like KOH and quaternary ammonium hydroxides are commonly used researchgate.netencyclopedia.pub. The solubility of the initiator in the reaction medium plays an important role in the reaction kinetics encyclopedia.pub.

Chain stoppers are used to control the molecular weight of the resulting polymer and introduce desired end groups. For instance, trimethylchlorosilane is used to quench living anionic polymerization and cap the polymer chains with trimethylsiloxane units gelest.com. Functional trisiloxanes have also been reported as chain stoppers in the ROP of D4 to produce functionalized PDMS telechelics encyclopedia.pubmdpi.com.

Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane

Cationic ROP of cyclosiloxanes is initiated by acidic species, including strong protic acids (e.g., H₂SO₄, CF₃SO₃H) and Lewis acids (e.g., FeCl₃, B(C₆F₅)₃) researchgate.netmdpi.com. The mechanism is complex and involves numerous component reactions gelest.com. The initiation involves the opening of the monomer ring by an acid gelest.com.

Cationic polymerization of D4 can be catalyzed by solid superacids, such as SO₄²⁻/TiO₂/Ln³⁺, which have been used to synthesize vinyl end-capped PDMS researchgate.net. Strong acid cation exchange resins have also been employed as catalysts for the cationic ROP of D4 researchgate.net.

Inter- and intramolecular condensation processes can occur during cationic polymerization, leading to the establishment of stationary concentrations of acid, water, and reactive terminal groups gelest.com. Water can form strong hydrogen bond complexes with the acid, significantly affecting its activity gelest.com. Side reactions like intramolecular transfer (backbiting) and intermolecular chain transfer are not fully eliminated in cationic ROP, although their extent can be reduced under certain conditions acs.org.

The mechanism of cationic ROP of cyclosiloxanes, particularly the role of tertiary silyloxonium ions as intermediates, is still an area of research vot.plvot.plresearchgate.net. Formation of trisilyloxonium ions from D4 has been observed using ²⁹Si NMR spectroscopy at low temperatures, and their presence in the polymerization system under low nucleophilic conditions supports their involvement in the mechanism vot.plvot.plresearchgate.net.

However, some interpretations suggest that the cyclic trisilyloxonium ion might be a transient intermediate rather than a persistent active propagation center in each monomer addition step vot.plresearchgate.net. Mechanistic studies of the cationic ROP of other cyclic silicon compounds, like octamethyltetrasila-1,4-dioxane, initiated by systems generating silylium (B1239981) ions, also indicate the participation of tertiary silyloxonium ions in propagation acs.org. Quantum mechanical calculations have suggested the involvement of transient silylium ions in chain transfer reactions acs.org.

While silyloxonium ions have been observed and their role investigated, some studies on the controlled cationic polymerization of D3 have suggested that propagation might primarily involve silanol (B1196071) end groups, which could explain the low amount of certain cyclic byproducts acs.org.

Photoinitiated cationic ROP of D4 has been investigated as an alternative method, offering potential advantages such as spatial and temporal control over the polymerization process mdpi.comacs.orgmdpi.comresearchgate.net. This method typically involves the use of photoinitiators that generate acidic species or silylium cations upon irradiation mdpi.commdpi.comresearchgate.net.

Diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI) has been studied as a photoinitiator for the cationic ROP of D4 mdpi.commdpi.comresearchgate.net. Upon irradiation, DPI can undergo bond rupture to form radical cations and radicals, which can then lead to the generation of Brønsted acids capable of initiating ROP through protonation of the monomer researchgate.net. Both direct and indirect photoinitiation systems, using photosensitizers like benzophenone (B1666685) and pyrene, have been explored mdpi.commdpi.comresearchgate.net.

In these photoinitiated systems, photochemically generated protonic acids and/or silylium cations are considered responsible for initiating the cationic ROP of D4 mdpi.commdpi.comresearchgate.net. Kinetic investigations of photoinitiated polymerization of D4 initiated by DPI have shown that polymerization can reach a steady level after a certain irradiation time mdpi.com. This approach may offer solutions to problems associated with conventional methods and holds industrial importance for polysiloxane fabrication mdpi.commdpi.com.

While the precise mechanisms can vary depending on the specific photoinitiator system, the underlying principle involves the photogeneration of electrophilic species capable of opening the D4 ring and initiating cationic chain growth mdpi.commdpi.comresearchgate.net.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69430-24-6

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(E)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one

InChI

InChI=1S/C24H25NO6/c1-27-21-13-16(14-22-24(21)31-12-11-30-22)4-7-23(26)25-8-2-3-18(25)17-5-6-19-20(15-17)29-10-9-28-19/h4-7,13-15,18H,2-3,8-12H2,1H3/b7-4+

InChI Key

WHNGJXOBHSFKGR-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)N3CCCC3C4=CC5=C(C=C4)OCCO5

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=CC(=O)N3CCCC3C4=CC5=C(C=C4)OCCO5

Synonyms

CYCLOMETHICONE 4 (200 MG); Cyclicdimethylpolysiloxane; cyclopolydimethylsiloxane; cyclosiloxanes,di-me; dimethylcyclopolysiloxane; dowcorning344; dowcorning344fluid; dowcorningx2-1401

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Octamethylcyclotetrasiloxane

Industrial-Scale Synthesis Approaches

Industrial production of octamethylcyclotetrasiloxane (B44751) relies heavily on efficient and high-yield processes starting from dimethyldichlorosilane.

Hydrolysis and Condensation Reactions of Dimethyldichlorosilane Precursors

The primary industrial route to octamethylcyclotetrasiloxane involves the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) wikipedia.orgwikipedia.org. Dimethyldichlorosilane readily reacts with water, leading to the formation of silanol (B1196071) intermediates ( (CH₃)₂Si(OH)₂ ). These silanols then undergo condensation reactions, forming siloxane linkages (Si-O-Si) and releasing water. The condensation can result in the formation of linear polydimethylsiloxane (B3030410) chains or cyclic siloxanes, including D4. wikipedia.orgwikipedia.org

This hydrolysis and condensation process typically yields a mixture of cyclic siloxanes (such as D3, D4, D5, etc.) and linear polysiloxanes. D4, being a volatile cyclic component, is then separated from this mixture, often by distillation wikipedia.org. The reaction rate is influenced by the transfer of reagents across the aqueous-organic phase boundary and is more efficient under turbulent conditions wikipedia.org.

Process Optimization for Enhanced Octamethylcyclotetrasiloxane Yield

Optimizing the industrial synthesis of D4 focuses on maximizing its yield and minimizing the formation of undesirable byproducts, such as other cyclic siloxanes or excessive amounts of linear polymers. Process parameters such as temperature, pressure, catalyst type and concentration, solvent, and reaction time play crucial roles in influencing the product distribution google.com.

Recycling of by-produced cyclic dimethylsiloxanes, particularly those containing hexamethylcyclotrisiloxane (B157284) (D3), back into the reactor can significantly improve the conversion of the starting dimethylsiloxane to octamethylcyclotetrasiloxane google.com. This recycling strategy helps to shift the equilibrium towards the formation of the desired cyclic tetramer. google.com

Studies have explored the use of different catalysts and reaction conditions to favor D4 formation. For instance, reacting dimethylsiloxane in the presence of an alkaline catalyst, an inert solvent, and recycled by-produced cyclic dimethylsiloxanes while distilling volatile cyclic dimethylsiloxanes has been shown to effectively produce octamethylcyclotetrasiloxane and suppress the formation of other siloxanes google.com. Maintaining condensation temperatures above the crystal deposition point is important for continuous recycling of byproducts in industrial processes. google.com

Artificial intelligence methods, such as neural networks and genetic algorithms, have been investigated for modeling and optimizing polysiloxane synthesis processes, including the cationic polymerization of octamethylcyclotetrasiloxane. These methods can help in determining optimal values for parameters like temperature, reaction time, and catalyst concentration to maximize monomer conversion and achieve desired molecular weights lew.ro.

Laboratory-Scale and Advanced Synthetic Techniques

Beyond large-scale industrial production, various laboratory-scale and advanced techniques have been developed for the synthesis of octamethylcyclotetrasiloxane and its derivatives, often focusing on controlled synthesis and specific applications.

Synthesis in Microemulsion Systems

Synthesis of polysiloxanes, including those derived from D4, can be carried out in microemulsion systems. This approach allows for controlled reaction environments and can influence the size and distribution of resulting polymer particles researchgate.net. Ring-opening polymerization of octamethylcyclotetrasiloxane in microemulsion using acidic catalysts has been explored for synthesizing polydimethylsiloxane.

Studies have investigated the effect of parameters such as pH, catalyst amount, emulsifier concentration, and monomer dropping rate on the properties of the microemulsion and the resulting polysiloxane. Increasing the content of catalyst and emulsifier can lead to smaller particle sizes and wider size distribution of the latex . Stronger acidic conditions generally result in a faster ring-opening reaction rate of D4 in microemulsion . The emulsification of certain surfactants, like OP-10 and DBSA, has been shown to reach equilibrium in microemulsion systems used for D4 polymerization.

Data on the effect of catalyst concentration on microemulsion properties in the synthesis of polysiloxanes via ring opening of D4 is presented in the table below, showing how increasing catalyst amount can decrease particle size while increasing transparency and size distribution.

Catalyst Amount (wt%)TransparencyParticle Size (nm)Size Distribution
1.0Lower~100Narrower
2.0IncreasingDecreasingWidening
3.0IncreasingDecreasingWidening
4.0IncreasingDecreasingWidening
5.0Higher~22.7Wider

Data derived from research on polysiloxane synthesis in microemulsion via ring opening of D4 . Particle size is approximate and depends on other factors.

Microemulsion polymerization of D4 using cationic emulsifiers and initiators like potassium hydrate (B1144303) has also been studied, yielding polysiloxane latexes with particle sizes typically below 100 nm researchgate.netrhhz.net.

Catalytic Pathways for Octamethylcyclotetrasiloxane Formation

The formation and polymerization of octamethylcyclotetrasiloxane are significantly influenced by the presence of catalysts, which can be acidic or basic.

Acid-Catalyzed Cyclization Processes

Acid catalysts are widely used in the synthesis and polymerization of cyclic siloxanes, including the formation of D4 from dimethyldichlorosilane hydrolysis products and the ring-opening polymerization of D4 itself Current time information in Bangalore, IN.mdpi.comgoogle.com. Strong protonic acids like sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and trifluoroacetic acid have been employed as catalysts mdpi.comgoogle.com.

In the context of dimethyldichlorosilane hydrolysis, acid catalysis can influence the distribution of cyclic and linear siloxane products. While hydrolysis primarily yields silanols that condense, the presence of acid can facilitate the cyclization reactions leading to species like D4. capes.gov.br

Acid catalysts also play a crucial role in the ring-opening polymerization of D4 to form linear polydimethylsiloxane. This polymerization is an equilibrium process, and the catalyst facilitates the cleavage of Si-O-Si bonds within the cyclic structure, allowing for the formation of linear chains mdpi.com. The mechanism of acid-catalyzed polymerization is generally understood to involve the attack of a proton on the siloxane oxygen, followed by the cleavage of a siloxane bond and the formation of a silanol or a silylium (B1239981) ion intermediate, which then propagates the chain growth or cyclization mdpi.com.

Research has investigated the kinetics and mechanisms of acid-catalyzed ring-opening polymerization of D4 in various systems, including bulk and emulsion polymerization rhhz.netresearchgate.net. Solid acid catalysts, such as activated clays (B1170129) (e.g., Maghnite-H⁺), have also been explored for the cationic ring-opening polymerization of D4 researchgate.netresearchgate.net.

The reaction between dimethyldichlorosilane and dimethyl sulfoxide (B87167) can lead to the formation of cyclic siloxanes, including D4, via linear α,ω-dichlorosiloxanes. A proposed mechanism involves the conversion of a chlorosilane group into a sulfonium (B1226848) ion intermediate, which can then undergo cyclization reactions. capes.gov.br

Base-Catalyzed Cyclization Processes

Base catalysis plays a significant role in the synthesis and interconversion of cyclic and linear siloxanes, including the formation of octamethylcyclotetrasiloxane. In the context of producing D4 from the hydrolysis products of dimethyldichlorosilane, base catalysts are employed to equilibrate the mixture of cyclic and linear siloxanes. atamanchemicals.comwikipedia.org This equilibration process allows for the conversion of linear siloxanes and other cyclic species into the desired volatile cyclic siloxanes, such as D4, which can then be efficiently removed by distillation, shifting the equilibrium towards the cyclic products. atamanchemicals.comgoogle.com

Preferred alkaline catalysts for these processes include potassium hydroxide (B78521) (KOH) and potassium dimethylsilanolate. google.com Research into the reactivity of various siloxanes towards bases has indicated a decreasing order of reactivity: hexamethylcyclotrisiloxane (D3) > octamethylcyclotetrasiloxane (D4) > decamethyltetrasiloxane (B1670013) (MD₂M) > octamethyltrisiloxane (B120667) (MDM) > hexamethyldisiloxane (B120664) (MM). acs.org

Theoretical studies using ab initio electronic calculations have investigated the gas-phase reaction path for the KOH-catalyzed ring-opening polymerization of octamethylcyclotetrasiloxane, a process intrinsically linked to the base-catalyzed equilibration phenomena that can lead to cyclization. researchgate.net These studies identified two stable KOH-D4 adduct structures in the initial step: a multidendate interaction between the potassium atom and the oxygen atoms in the D4 ring, and a side-on addition complex involving KOH and a Si-O bond within the ring, resulting in a five-fold coordinated silicon atom. researchgate.net The reaction pathway proceeding from the addition complex involves a five-fold coordinated silicon atom transition state, leading to a stable insertion product where KOH is inserted into the ring. researchgate.net

A process for producing octamethylcyclotetrasiloxane effectively involves reacting dimethylsiloxane in the presence of an alkaline catalyst, an inert solvent, and recycling by-produced cyclic dimethylsiloxanes (containing at least hexamethylcyclotrisiloxane) in a reactor while distilling the volatile cyclic dimethylsiloxanes produced. google.com Recycling the separated by-produced cyclic dimethylsiloxanes back to the reactor can lead to higher conversion of the starting dimethylsiloxane to octamethylcyclotetrasiloxane. google.com

Novel Composite Catalyst Systems

The development of novel catalyst systems represents an ongoing effort to improve the efficiency and selectivity of octamethylcyclotetrasiloxane synthesis. One reported composite catalyst system for the preparation of octamethylcyclotetrasiloxane from methyldichlorosilane (B44661) hydrolysate involves the use of a sulfonyl resin, (R)-1-(1-naphthyl)ethylamine, and N-hexylpyridyl bis(trifluoromethanesulfonyl) imide salt. google.com This system has demonstrated high reaction yields, exceeding 90% and reaching up to 99%, with the content of pure octamethylcyclotetrasiloxane (D4) in the product reported to be over 30%, and as high as 48%. google.com

Beyond base catalysis, various solid acid catalysts have been explored for the ring-opening polymerization of D4, which is a reverse process of cyclization but relevant in the context of siloxane interconversion and synthesis. Rare earth solid super acids, specifically SO₄²⁻/TiO₂/Ln³⁺ (where Ln represents a lanthanide), have been successfully developed for the ring-opening polymerization of octamethylcyclotetrasiloxane. researchgate.net Studies have investigated the features of these ring-opening polymerization reactions, with light rare earths showing favorability for higher molecular weight products compared to heavy ones. researchgate.net Maghnite-H⁺, an acidified montmorillonite (B579905) clay, has also been studied as a cost-effective solid acid catalyst for the cationic ring-opening polymerization of D4. researchgate.netresearchgate.net

Theoretical Studies on Octamethylcyclotetrasiloxane Formation

Theoretical studies employing computational chemistry techniques have provided valuable insights into the mechanisms involved in the formation of cyclosiloxanes, including octamethylcyclotetrasiloxane.

Ab Initio Molecular Orbital Studies of Cyclosiloxane Ring Synthesis

Ab initio molecular orbital methods, which include electron correlation effects, have been utilized to investigate possible mechanisms for the synthesis of small ring systems like hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). acs.orgacs.org These studies have examined condensation reactions starting from monosilanes and small linear siloxanes, which are considered basic building blocks for larger siloxane structures. acs.org

A key focus of these ab initio studies has been the effect of water molecules on the reaction mechanisms and the associated energy barriers. acs.orgacs.orgiastate.edu It has been found that the presence of water can dramatically reduce the substantial potential energy barriers that must be overcome for the formation of these cyclic species. acs.orgacs.org For instance, the barrier height for the condensation of HSi(OH)₃ can be significantly reduced by the presence of even one additional water molecule. acs.org

Ab initio electronic calculations have also specifically examined the gas-phase reaction path for the KOH-catalyzed ring-opening polymerization of D4, providing details on the intermediate structures and transition states involved in the base-catalyzed reactions of D4. researchgate.net

Computational Analysis of Reaction Potential Energy Barriers

Computational analysis has been instrumental in quantifying the energy barriers associated with the formation of cyclosiloxanes. Ab initio molecular orbital studies have shown that while the formation of small ring systems like D3 and D4 involves substantial potential energy barriers, these barriers are significantly lowered, approaching zero, in the presence of a water molecule, which can act as a solvent and participate in the reaction mechanism. acs.orgacs.org

Density Functional Theory (DFT) calculations have also been applied to investigate reaction pathways and energy barriers in related siloxane formation processes, such as the aldehyde-assisted alkoxysilane condensation. mdpi.com While some calculated energy barriers in these related systems were found to be very high for certain pathways (e.g., approximately 50 kcal/mol for a nucleophilic attack pathway), computational methods continue to be refined to accurately model the complex potential energy surfaces involved in siloxane chemistry. mdpi.com

Furthermore, theoretical studies investigating the reaction of cyclic methylsiloxanes, including D4, with hydroxyl radicals in the gas phase have calculated energy barriers for the initial H-atom abstraction step. acs.orgresearchgate.net These calculations provide insights into the atmospheric degradation pathways of cyclosiloxanes. acs.orgresearchgate.net

Polymerization Chemistry of Octamethylcyclotetrasiloxane

Ring-Opening Polymerization (ROP) Mechanisms

Mechanistic Studies of Propagating Species (e.g., Silyloxonium Ions)

Comparison of D3 and D4 Polymerization Rates

The ring-opening polymerization rates of cyclic siloxanes are significantly influenced by ring size due to differences in ring strain. Hexamethylcyclotrisiloxane (B157284) (D3), a smaller cyclic siloxane, exhibits considerably higher reactivity compared to Octamethylcyclotetrasiloxane (B44751) (D4). gelest.com The ring strain for D3 is approximately 10.5 kJ/mole, while for D4 it is around 1.0 kJ/mole. ntnu.no This difference in ring strain results in D3 opening faster than D4 by a factor of about 10² to 10³. gelest.com Under comparable conditions, the polymerization rate of hexamethylcyclotrisiloxane is nearly 100 times higher than that of octamethylcyclotetrasiloxane. encyclopedia.pub

The polymerization of D4 tends towards an equilibrium, even at low conversions, leading to polymers with a relatively broad molecular weight distribution and containing notable amounts of macrocyclic oligomers. encyclopedia.pub In contrast, the ring tension in D3 allows for kinetically controlled syntheses, often resulting in polymers with a narrow molecular weight distribution. gelest.comencyclopedia.pub

Here is a comparison of the relative reactivity of D3 and D4 in ring-opening polymerization:

MonomerRing Strain (kJ/mole)Relative Polymerization Rate (vs D4)
Hexamethylcyclotrisiloxane (D3)~10.5~100-1000
Octamethylcyclotetrasiloxane (D4)~1.01

Copolymerization Strategies Involving Octamethylcyclotetrasiloxane

Octamethylcyclotetrasiloxane (D4) serves as a crucial monomer in the synthesis of various polysiloxane copolymers, allowing for the tailoring of material properties. Copolymerization strategies include the formation of block and graft copolymers, as well as integration into cyclolinear structures.

Synthesis of Block and Graft Polysiloxane Copolymers

Block and graft copolymers containing polysiloxane segments derived from D4 can be synthesized to combine the unique properties of polysiloxanes (such as low glass transition temperature and high chain flexibility) with those of other polymer types. umich.edu Anionic ring-opening polymerization of D4 is a method used for controlled polymerization on a laboratory scale, which can be applied in the synthesis of block copolymers. umich.edu The synthesis of block-graft copolymers can involve first creating a block copolymer backbone and then attaching or growing side chains from functional groups on the backbone. google.com

Grafting of D4 onto other polymer chains, such as styrene (B11656) butadiene rubber (SBR), can be achieved through techniques like emulsion polymerization initiated by compounds like ammonium (B1175870) persulfate (APS). rsc.org This process can involve the ring-opening of D4 followed by free radical polymerization with double bonds in the polymer backbone. rsc.org

Integration of Octamethylcyclotetrasiloxane into Cyclolinear Polysiloxanes

Octamethylcyclotetrasiloxane units can be integrated into the structure of cyclolinear polysiloxanes. These polymers feature cyclic siloxane units covalently connected by linear siloxane segments. researchgate.net Synthesis of such structures can involve the copolymerization of D4 with other siloxane monomers or precursors that facilitate the formation of linear segments and the linkage of cyclic units. researchgate.netepa.gov For instance, cyclolinear polysiloxanes have been found in the soluble part of plasma polymers derived from D4. researchgate.net

Structural Characterization of Polymers Derived from Octamethylcyclotetrasiloxane ROP

Characterizing the structure of polymers obtained from the ring-opening polymerization of Octamethylcyclotetrasiloxane is essential for understanding their properties and confirming the success of the polymerization process. Spectroscopic techniques are widely used for this purpose.

Spectroscopic Techniques for Polymer Architecture Elucidation (e.g., NMR, FTIR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, ¹³C NMR, and ²⁹Si NMR, is a powerful tool for elucidating the structure of polysiloxanes derived from D4. mdpi.comtsijournals.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net ¹H NMR can confirm the ring-opening process by observing shifts in characteristic peaks, such as the methyl proton signals. mdpi.com ²⁹Si NMR is particularly useful for analyzing the silicon-oxygen backbone and identifying different siloxane units and end groups within the polymer chain. mdpi.comtsijournals.comresearchgate.netresearchgate.net It can provide detailed information concerning the structure and can indicate the presence of crosslinked structures. tsijournals.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is another crucial technique for characterizing polysiloxanes. mdpi.comtsijournals.comresearchgate.netresearchgate.netmodernscientificpress.com FTIR spectra can show characteristic absorption bands corresponding to Si-O-Si stretching vibrations (typically in the range of 1000-1100 cm⁻¹) and Si-CH₃ groups (around 1260 cm⁻¹ and 2900 cm⁻¹). tsijournals.com Changes or shifts in these bands can indicate the successful ring-opening of the D4 monomer and the formation of the polysiloxane chain. mdpi.com FTIR analysis can prove that the ring opening of D4 has occurred successfully.

Other techniques like Gel Permeation Chromatography (GPC) are used to determine the molecular weight and molecular weight distribution of the synthesized polymers. tsijournals.comresearchgate.netmodernscientificpress.com

Environmental Fate, Transport, and Degradation of Octamethylcyclotetrasiloxane

Environmental Release and Distribution Dynamics

Octamethylcyclotetrasiloxane (B44751) enters the environment through various pathways, primarily linked to its production and use in industrial processes and consumer products. canada.cacanada.cacanada.ca

Sources of Environmental Emission from Industrial Processes

Industrial processes represent a principal source of D4 release into the environment. canada.cacanada.ca These emissions occur during the manufacture of silicone polymers and copolymers, where D4 is used as a key intermediate monomer. canada.cacanada.cacanada.casu.se Releases also stem from blending, formulation, and packaging operations involving D4. canada.cacanada.ca Furthermore, industrial uses of silicone polymers containing residual D4, such as in foam control agents, mold release agents, and lubricants, can contribute to environmental emissions, expected to primarily enter the atmosphere and wastewater. canada.cacanada.ca The manufacturing of the substance itself also results in environmental release. europa.eu

Multimedia Environmental Partitioning: Air, Water, Sediment, and Soil

Based on its physical-chemical properties and use patterns, the primary receiving environmental media for D4 are expected to be air, wastewater, and agricultural soil. canada.cacanada.ca D4 is highly volatile from both water and soil. su.se Its vapor pressure of 132 Pa at 25°C and Henry's Law constant of 1.21 x 10⁶ Pa·m³/mol at 21.7°C indicate significant volatilization potential. su.se

Fugacity modeling suggests that when released to water, D4 is expected to partition among water, sediment, and air. canada.ca One modeling calculation indicated that emissions to water were likely to be distributed in water (52.8%) and sediment (38.3%), while emissions to air largely remained in air. su.se Another assessment estimated that when released to water, approximately 10% will partition to air, 40% to sediment, and 50% will remain in the aqueous phase based on fugacity modeling. canada.ca The substance's moderate to high log K value (4.22 at 24°C) suggests it will adsorb to suspended solids, such as sewage sludge and sediments, when released to water. canada.cacanada.casu.se This adsorption to sediment can provide a continuous source to the water column. canada.ca When released to soil, for example, through the application of sewage sludge on moist agricultural soils, a significant portion (approximately 88.5%) is estimated to partition to air. canada.ca

The following table summarizes modeled environmental partitioning based on a release of 1000 kg/h :

Matrix Released ToPartitioning into Air (%)Partitioning into Water (%)Partitioning into Soil (%)Partitioning into Sediment (%)
Air1000.0003240.01630.000235
Water8.8252.80.0014438.3
Soil89.60.0019610.40.00142

*Data based on EpiSuite 4.1 modeling collected from RIVM (2012), including suspended matter in water partitioning. su.se

Atmospheric Transport Potential

D4 has a high vapor pressure and a long half-life in air, indicating that a large fraction released to air will remain there until degraded. canada.ca It is considered persistent in air, with calculated atmospheric half-lives exceeding 5 days. canada.cacanada.cacanada.ca This persistence, coupled with its volatility, gives D4 the potential for long-range atmospheric transport. canada.cacanada.canih.goveuropa.eu Studies and modeling data support that D4 is subject to atmospheric transport to remote regions, such as the Arctic. europa.eu However, it has a low potential to be deposited in water or soil in remote regions. canada.cacanada.canih.gov Empirical studies on atmospheric distribution suggest that the actual long-range environmental transport, based on measured concentrations, may be lower than estimated by some laboratory studies and models. silicones.eunih.gov The empirical travel distances have been found to be below predicted critical travel distances based on theoretical modeling. silicones.eu

Abiotic Degradation Pathways

Octamethylcyclotetrasiloxane undergoes abiotic degradation in the environment through processes such as hydrolysis and reaction with atmospheric hydroxyl radicals. su.seservice.gov.uk

Hydrolysis in Aqueous Environments

Hydrolysis is considered a major degradation process for D4 in water. canada.casu.se This reaction can occur under acidic, neutral, and alkaline conditions. service.gov.uk The main product from the hydrolysis reaction is dimethylsilanediol (B41321). su.seservice.gov.uk

The rate of hydrolysis of D4 in water is dependent on both pH and temperature. su.seservice.gov.uk The hydrolysis rate is minimal near neutral pH (around 7) and increases at higher and lower pH values. su.se Additionally, the hydrolysis rate decreases with decreasing temperature. su.se

Experimental data on hydrolysis half-lives at 25°C show a clear dependence on pH. nih.govregulations.gov

The following table presents measured hydrolysis half-lives at 25°C:

pHHydrolysis Half-life (hours)Source
41.8 nih.govregulations.gov
533 nih.gov
769-144 (6 days) nih.govregulations.gov
90.56-1.0 nih.govregulations.gov

For environmental risk assessment purposes, recommended pH and temperature conditions for freshwater environments are pH 7 and 12°C, while for marine environments, a higher pH (around 8) and lower temperature (around 9°C) are considered. service.gov.uk Under these conditions, the estimated hydrolysis half-life at pH 7 and 12°C is 16.7 days, and at pH 8 and 9°C is 2.9 days. service.gov.uk Hydrolysis half-lives under Canadian water conditions (pH 6-9, temperature 5-25°C) are estimated to range from hours to 45 days, indicating that D4 is not persistent in water. canada.cacanada.ca However, strong adsorption to sediment may limit the rate of hydrolysis in natural waters. nih.gov

Identification of Hydrolysis Products (e.g., Dimethylsilanediol)

Hydrolysis is a significant degradation pathway for Octamethylcyclotetrasiloxane in aquatic environments. The primary hydrolysis product of D4 is dimethylsilanediol [(CH₃)₂Si(OH)₂]. canada.caservice.gov.uksu.seeuropa.euethz.chnih.goveuropa.euepa.gov The hydrolysis reaction can be represented by the following equation: [(CH₃)₂SiO]₄ + 4H₂O → 4(CH₃)₂Si(OH)₂ europa.eu.

The rate of hydrolysis is dependent on pH and temperature, with minimum rates observed near neutral pH and increased rates at higher and lower pH values. su.se The hydrolysis rate also decreases with decreasing temperature. su.se Studies have determined hydrolysis half-lives for D4 under various conditions. For instance, measured hydrolysis half-lives at 25°C are approximately 1.8 hours at pH 4, 69 to 144 hours (around 6 days) at pH 7, and 0.9 to 1 hour at pH 9. europa.euregulations.gov At 35°C, the hydrolysis half-life at pH 7 is approximately 25 hours. europa.eu

The hydrolysis product, dimethylsilanediol, is considered unlikely to possess persistent, bioaccumulative, and toxic (PBT) properties. service.gov.uk Dimethylsilanediol may undergo further degradation in the environment, potentially leading to the formation of carbon dioxide and silicic acid or silica (B1680970). su.se

Table 1: Hydrolysis Half-Lives of Octamethylcyclotetrasiloxane (D4)

Temperature (°C)pHHalf-Life (approximate)Source
2541.8 hours europa.euregulations.gov
25769-144 hours (6 days) europa.euregulations.gov
2590.9-1 hours europa.euregulations.gov
35725 hours europa.eu

Atmospheric Oxidation by Hydroxyl Radicals

Atmospheric oxidation by hydroxyl radicals (•OH) is considered the most important fate process for Octamethylcyclotetrasiloxane in the atmosphere. canada.casu.seacs.orgcopernicus.org D4 has a relatively long half-life in air, indicating that a significant portion of the mass released to air will remain there until it is degraded by hydroxyl radicals. canada.ca

Kinetics of Atmospheric Degradation Reactions

The reaction of D4 with hydroxyl radicals initiates its degradation in the atmosphere. Rate constants for this reaction have been experimentally determined. A measured reaction rate constant of 1.01 × 10⁻¹² cm³/mol·sec has been reported. canada.ca Other studies provide similar measured rate constants for the reaction of D4 with OH radicals at 297 ± 3 K, such as (1.3 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govacs.org

Based on these rate constants, atmospheric half-lives for D4 can be estimated. Assuming first-order kinetics, a 12-hour day, and a hydroxyl radical concentration of 1.5 × 10⁶ OH/cm³, an estimated half-life of 10.6 days has been calculated. canada.ca Other estimations for atmospheric degradation range from 12.7 to 15.8 days, expected to be shorter in urban areas. su.se Atmospheric half-lives have also been estimated to range from days to weeks, for instance, approximately 15 days for D4. acs.org Another report indicates a worst-case half-life in air of around 3.4 days. regulations.gov

Table 2: Atmospheric Reaction Rate Constants and Half-Lives of Octamethylcyclotetrasiloxane (D4) with OH Radicals

ParameterValueConditions/AssumptionsSource
Rate Constant (k_OH)1.01 × 10⁻¹² cm³/mol·secExperimental canada.ca
Rate Constant (k_OH)(1.3 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹297 ± 3 K, atmospheric pressure (∼860 mbar) nih.govacs.org
Estimated Atmospheric Half-Life10.6 daysFirst-order kinetics, 12-hour day, 1.5 × 10⁶ OH/cm³ canada.ca
Estimated Atmospheric Half-Life12.7-15.8 daysExpected to be shorter in urban areas su.se
Estimated Atmospheric Half-Life~15 daysTypical OH concentrations acs.org
Worst-Case Estimated Atmospheric Half-Life~3.4 daysUsed in EUSES model regulations.gov
Characterization of Atmospheric Oxidation Products

The initial step in the atmospheric oxidation of cyclic volatile methyl siloxanes like D4 by hydroxyl radicals involves the abstraction of a hydrogen atom from a methyl group, leading to the formation of a silicon-containing radical. researchgate.netnih.gov These radicals can subsequently react to form various products. Potential substitution products mentioned include silanol (B1196071) and silyl (B83357) methanol. researchgate.net

Studies using environmental chambers have aimed to characterize the first-generation oxidation products of D4 under different atmospheric conditions, simulating varying peroxy radical fates. nih.govresearchgate.netnoaa.govacs.org These studies observed that the identity and yield of D4 oxidation products remained largely constant despite variations in peroxy radical reaction pathways. nih.govresearchgate.netnoaa.govacs.org However, the complete oxidation mechanism of D4 in the atmosphere is not yet fully understood, and kinetic models have sometimes struggled to accurately reproduce experimental observations for D4 and other cyclic siloxanes. noaa.govacs.org

Based on estimations using structure-activity relationships, the first-generation oxidation products of D4 are not expected to significantly partition into organic or aqueous aerosols. researchgate.netnoaa.gov This suggests that these oxidation products may also be relatively long-lived in the atmosphere, highlighting the need for further environmental monitoring. researchgate.netnoaa.gov

Biotic Degradation Processes

While abiotic processes like hydrolysis and atmospheric oxidation are significant, biotic degradation, particularly microbial activity, also plays a role in the environmental fate of Octamethylcyclotetrasiloxane and its degradation products.

Microbial Degradation in Anaerobic and Aerobic Environments (e.g., Sewage Sludge, Soil)

Microbial degradation of low-molecular-weight polydimethylsiloxanes, including D4, has been investigated in various environments. Studies have demonstrated that Octamethylcyclotetrasiloxane can be biodegraded under anaerobic conditions, such as in composted sewage sludge. ethz.chnih.govnih.gov The occurrence of dimethylsilanediol in these experiments, compared to sterilized control samples, served as an indicator of D4 biodegradation. nih.govnih.gov These findings suggest that viable microbial cells are necessary for the degradation of D4 in such anaerobic environments. nih.gov

In addition to anaerobic degradation of D4, the aerobic biodegradation of its primary hydrolysis product, dimethylsilanediol, has been observed in soil. ethz.ch Specific microorganisms, including the fungus Fusarium oxysporum Schlechtendahl and bacteria belonging to the genus Arthrobacter, have been reported to biodegrade dimethylsilanediol under aerobic conditions. ethz.ch

While low-molecular-weight siloxanes like D4 appear susceptible to anaerobic degradation by sewage microorganisms, high-molecular-weight polydimethylsiloxanes may exhibit resistance to degradation by anaerobic bacteria. nih.gov The efficiency of D4 biodegradation can vary depending on the source of the microbial community, with some isolated bacterial strains showing higher degradation efficiency compared to communities from municipal wastewater treatment plants. researchgate.net

Role of Microbial Communities in Octamethylcyclotetrasiloxane Transformation

Microbial communities in environments such as sewage sludge play a crucial role in the transformation of Octamethylcyclotetrasiloxane. Under anaerobic conditions, these communities facilitate the biodegradation of D4, leading to the formation of products like dimethylsilanediol. nih.govnih.gov

In soil, specific microbial populations, including certain fungi and bacteria, are involved in the aerobic degradation of dimethylsilanediol, the main hydrolysis product of D4. ethz.ch This highlights the importance of diverse microbial communities in the subsequent breakdown of siloxane degradation products.

Research is ongoing to understand the complex interactions within microbial communities and their impact on siloxane degradation. Studies involving biofilters treating waste gas streams containing volatile organosilicon compounds, including D4, are investigating how factors such as microaeration influence the structure and function of native bacterial communities and their ability to degrade siloxanes. researchgate.netresearchgate.net These investigations aim to optimize biological technologies for the removal of siloxanes from waste streams. The influence of D4 on specific microbial processes, such as the methylation of bismuth by Methanosarcina barkeri found in sewage sludge, also indicates potential interactions between D4 and microbial communities, although this specific interaction does not involve the degradation of D4 itself. asm.org The development and application of synthetic microbial communities are also being explored for targeted degradation of various compounds, a concept potentially applicable to siloxanes in the future. frontiersin.org

Analysis of Biodegradation Metabolites

Research into the biodegradation of octamethylcyclotetrasiloxane indicates that it is not readily biodegradable in aquatic systems under aerobic conditions. nih.govservice.gov.uk However, studies have shown that D4 can undergo biodegradation under anaerobic conditions, particularly in environments like composted sewage sludge. nih.govnih.gov

The primary degradation product identified from the hydrolysis of D4 is dimethylsilanediol (DMSD). nih.govservice.gov.ukeuropa.eu This metabolite has been observed in soils and composted sludges. nih.gov While the degradation of D4 is thought to occur partly via chemical processes, such as clay-catalyzed hydrolysis, microbial degradation has also been demonstrated. nih.gov Anaerobic incubation studies with sewage sludge samples spiked with D4 showed the conversion of D4 into DMSD, suggesting that viable microbial cells are necessary for this process. nih.gov Some studies propose degradation pathways for D4 involving hydrolysis, oxidation, and rearrangement, with dimethylsilanediol being a key metabolite. researchgate.net

Environmental Persistence Assessment

The environmental persistence of octamethylcyclotetrasiloxane varies depending on the environmental compartment. service.gov.uk While it can degrade in certain media, its persistence in others, particularly sediment, has raised concerns. service.gov.uk

Half-Lives in Various Environmental Compartments

Octamethylcyclotetrasiloxane exhibits different half-lives across various environmental compartments, influenced by factors such as temperature, pH, and the presence of catalytic materials like clay.

Environmental CompartmentEstimated Half-Life (approximate)ConditionsSource
Air13 - 15.8 daysReaction with atmospheric hydroxyl radicals nih.govsu.se
WaterHours to 45 dayspH 6-9, temperature 5-25°C (hydrolysis) canada.ca
Water69 - 144 hourspH 7, 25°C (hydrolysis) europa.eu
Soil0.046 to 5.27 daysAbiotic, catalyzed hydrolysis nih.gov
Soil127 hoursEstimated for temperate soil service.gov.uk
SedimentMay approach 120 daysRoom temperature service.gov.uk
Sediment49 to 588 daysRealistic Canadian sediment conditions canada.ca
Sediment245-365 daysDegradation studies su.se

In air, D4 is considered persistent with calculated atmospheric half-lives exceeding 5 days, degrading through reaction with hydroxyl radicals. su.secanada.ca In water, hydrolysis is a primary degradation pathway, with half-lives ranging from hours to several days depending on pH and temperature. europa.eusu.secanada.ca However, D4 is expected to adsorb onto suspended solids and sediment due to its high log octanol–water partition coefficient (Kow). nih.govservice.gov.uk Degradation in sediment appears to be significantly slower, with estimated half-lives ranging from approximately 49 to 588 days or even 245-365 days in some studies, suggesting potential persistence in this compartment. su.secanada.ca In soil, abiotic degradation via catalyzed hydrolysis can occur relatively rapidly, with reported half-lives ranging from less than a day to several days. nih.gov

Criteria for Environmental Persistence (P and vP) Evaluation

The assessment of environmental persistence often involves evaluating substances against specific criteria for "Persistent" (P) and "very Persistent" (vP) substances. These criteria typically involve half-life thresholds in different environmental media.

According to some criteria, a substance may be considered persistent if its half-life in water is greater than two months, in soil is greater than six months, or in sediment is greater than six months. service.gov.uk For very persistent substances, stricter half-life thresholds, such as 60 days in marine water, may apply. service.gov.uk

Based on available data, D4's persistence in sediment, with reported half-lives potentially exceeding six months, suggests it could meet the criteria for persistence in this compartment. service.gov.uksu.secanada.ca However, its relatively faster degradation in water via hydrolysis indicates it may not meet the P or vP criteria based solely on its behavior in the water column. service.gov.uk The high volatility of D4 also plays a role in its environmental fate, potentially limiting the amount that ultimately reaches sediment despite its tendency to adsorb to particles. service.gov.uk

Bioaccumulation and Biotransformation in Ecological Systems

The potential for octamethylcyclotetrasiloxane to bioaccumulate in organisms and undergo biotransformation within ecological systems is an important aspect of its environmental risk assessment.

Assessment of Bioaccumulation Potential in Aquatic Organisms

Octamethylcyclotetrasiloxane has a high log Kow value, which typically suggests a potential for bioaccumulation in organisms. service.gov.ukeuropa.eusu.se Empirical bioconcentration factor (BCF) values for D4 in fish have been reported to be high, exceeding thresholds often used to indicate bioaccumulation potential. service.gov.uksu.secanada.ca For instance, a BCFss value of 12,400 L/kg wet weight has been reported for fathead minnows. canada.ca

However, the assessment of D4's bioaccumulation potential in aquatic organisms is complex, with some studies presenting conflicting evidence between laboratory results and field observations. canada.canilu.com While laboratory studies and predictive models may indicate a high potential for accumulation, data from biomagnification studies in fish and biota-sediment accumulation studies in invertebrates suggest that the actual bioaccumulation potential may be lower. canada.ca This discrepancy could be attributed to factors such as reduced bioavailability or the influence of biotransformation. canada.canilu.comnih.gov

Studies have shown that defining the bioaccumulation factor based on the concentration in the organism normalized to the concentration in the water body (as opposed to the freely dissolved concentration) can result in higher estimated bioaccumulation behavior for D4 compared to traditional persistent organic pollutants. su.se

Biotransformation Pathways within Environmental Biota

Biotransformation, the metabolic alteration of a substance within an organism, can significantly influence its bioaccumulation potential. Research indicates that octamethylcyclotetrasiloxane can undergo biotransformation in aquatic organisms, which may limit its accumulation and biomagnification in food chains. nih.govresearchgate.net

Studies in rainbow trout, for example, have demonstrated high rates of intestinal biotransformation of D4, leading to the formation of metabolites. nih.gov This biotransformation contributes to low dietary uptake efficiencies of D4 in fish and can result in biomagnification factors (BMFs) less than 1, suggesting that D4 is not expected to biomagnify in these organisms. nih.gov The observed biotransformation in fish involves the metabolic conversion of D4 to lower molecular weight, linear silanols. researchgate.net

While biotransformation has been observed in some aquatic species, knowledge of these processes in a wider range of environmental biota, particularly birds and reptiles, is still limited, highlighting the need for further investigation. researchgate.net The importance of intestinal biotransformation in mitigating the biomagnification of substances in organisms has been underscored by recent research on D4 and other siloxanes. nih.gov

Ecotoxicological Impact and Environmental Risk Assessment of Octamethylcyclotetrasiloxane

Aquatic Ecotoxicology

D4's physicochemical characteristics, including low water solubility (0.056 mg/L at 23 °C) and high log octanol-water partition coefficient (log Kow of 6.98), indicate that while water concentrations should theoretically be low and transient, it is expected to adsorb onto sediment service.gov.ukeuropa.eucanada.ca.

Toxicity to Aquatic Organisms

Studies on the toxicity of D4 to aquatic organisms have shown effects, but often only after extended, continuous exposures oup.com. The observed symptoms of toxicity are highly consistent with a narcosis mode of action, which requires accumulation of the chemical in tissues to reach a toxic body burden europa.euoup.com.

Acute toxicity studies have been conducted on various aquatic species. For instance, the 96-hour LC50 for Rainbow trout (Oncorhynchus mykiss) was reported as > 0.022 mg/L chempoint.com. For aquatic invertebrates, the 48-hour EC50 for Daphnia magna was > 0.015 mg/L chempoint.comlouisville.edu. Toxicity to algae, such as Pseudokirchneriella subcapitata, showed a 96-hour ErC50 (Growth rate) of > 0.012 mg/l and a NOEC of 0.012 mg/l, indicating no toxicity at the limit of solubility chempoint.com.

Long-term toxicity studies provide further insight. The lowest long-term NOEC identified for aquatic toxicity testing is 4.4 µg/l for rainbow trout (O. mykiss) in both 14-day and 90-day tests service.gov.ukoup.com. A 21-day study with Daphnia magna reported a NOEC for reproduction of 0.0082 mg/l syngenta.co.uk. However, expert analysis suggests that the Daphnia chronic NOEC value of 7.9 µg/L should not be considered the relevant NOEC based on a weight of evidence analysis europa.eu.

Data Table 1: Selected Aquatic Toxicity Data for D4

OrganismEndpointDurationValue (mg/L)Reference
Oncorhynchus mykissAcute LC5096 h> 0.022 chempoint.com
Daphnia magnaAcute EC5048 h> 0.015 chempoint.comlouisville.edu
Pseudokirchneriella subcapitataAlgae ErC50 (Growth rate)96 h> 0.012 chempoint.com
Oncorhynchus mykissLong-term NOEC14/90 d0.0044 service.gov.ukoup.com
Daphnia magnaChronic NOEC (Reproduction)21 d0.0082 syngenta.co.uk

Note: Some values are reported as > indicating no toxicity observed up to the limit of solubility or tested concentration.

Ecological Effects on Aquatic Ecosystems

D4 has the potential to accumulate in aquatic organisms, with an empirical bioconcentration factor (BCF) in fish reported as 12,400 L/kg service.gov.ukcanada.ca. However, conflicting evidence exists regarding its bioaccumulation and biomagnification potential in aquatic food webs canada.cafarnell.com. While D4 is not readily biodegradable in aquatic systems, rapid loss through volatilisation can occur service.gov.uk. The final hydrolysis products are not thought to have PBT properties service.gov.uk.

Despite observed toxicity in laboratory settings at relatively low concentrations, particularly for sensitive pelagic aquatic organisms, the risk of D4 to aquatic ecosystems is often characterized as very low based on available evidence oup.comcanada.ca. This is attributed to its rapid volatilization from water and expected low environmental concentrations oup.com. However, some assessments indicate that long-term environmental exposure to D4 may cause adverse effects to aquatic organisms in certain environments canada.ca. D4 is classified as very toxic to aquatic life with long lasting effects europa.eusyngenta.co.uk.

Terrestrial Ecotoxicology

D4 is not considered persistent in soil, although it can adsorb to soil particles canada.ca.

Impact on Soil Organisms and Plant Systems

Testing for toxicity to terrestrial organisms, including soil macro-organisms, terrestrial arthropods, terrestrial plants, and soil micro-organisms, is often deemed scientifically unjustified based on the application of the equilibrium partitioning method, which suggests a low risk to these organisms regulations.gov.

Limited data are available specifically for D4's direct impact on soil organisms and plant systems. However, read-across from studies on similar cyclic volatile methyl siloxanes (cVMS) like D5 suggests that while toxicity can be species and endpoint dependent, significant adverse effects on organisms like earthworms and plants like red clover were not observed at certain concentrations researchgate.net.

Data Table 2: Selected Terrestrial Toxicity Data for D4 (where available or via read-across)

OrganismEndpointValue (mg/kg soil dw)Reference/Notes
Eisenia fetida (earthworms)NOEC>= 76 chempoint.com
Soil micro-organismsEC50> 100 mg/l (activated sludge) service.gov.uksyngenta.co.uk (Relevant for wastewater treatment, indicative for microbial activity)

Note: Terrestrial toxicity data for D4 is limited, and read-across from similar substances is sometimes used in assessments.

Environmental Risk Characterization Methodologies

Environmental risks are typically estimated by comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) chemsafetypro.com. If the PEC/PNEC ratio is less than 1, the risk is generally considered acceptable chemsafetypro.com.

Derivation of Predicted No-Effect Concentrations (PNECs) for Environmental Media

PNECs are concentrations of a substance below which adverse effects are unlikely to occur during long-term or short-term exposure chemsafetypro.com. They are usually calculated by dividing toxicological dose descriptors (such as LC50, EC50, or NOEC) by assessment factors (AFs) chemsafetypro.com. The assessment factor accounts for uncertainties in extrapolating from laboratory data to the natural environment and variability between species chemsafetypro.com.

PNECs are derived for various environmental compartments, including water, sediment, and soil europa.euchemsafetypro.com.

Data Table 3: Derived PNECs for Various Environmental Media

Environmental CompartmentPNEC ValueAssessment FactorExtrapolation MethodReference
Freshwater1.5 µg/L10Assessment factor europa.eu
Marine water0.15 µg/L100Assessment factor europa.eu
Sediment (freshwater)3 mg/kg sediment dw10Assessment factor europa.eu
Sediment (marine water)0.3 mg/kg sediment dw100Assessment factor europa.eu
Soil0.84 mg/kg soil dw50Assessment factor europa.eu
Wastewater Treatment Plant (STP)10 mg/L100Assessment factor europa.eu

For surface water, a PNEC of 0.44 µg/l has been derived using a NOEC of 4.4 µg/l from fish toxicity studies and an assessment factor of 10 service.gov.uk. For marine organisms, a PNEC of 0.044 µg/l was derived using an assessment factor of 100 on the same fish NOEC service.gov.uk. A PNEC for wastewater treatment microorganisms of >100 mg/l can be derived from an EC50 of >10,000 mg/l in an activated sludge respiration inhibition test service.gov.uk. For sediment, a NOEC of 44 mg/kg dry weight from a study with C. riparius was used to derive a PNEC service.gov.uk.

The derivation of PNECs can vary depending on the regulatory jurisdiction and the availability of toxicity data nih.gov. The most sensitive measured endpoint is typically used, and different assessment factors are applied nih.gov.

Application of Risk Quotients (RQs) in Environmental Exposure Assessments

Risk Quotients (RQs) are a tool used in environmental risk assessment to compare the predicted environmental concentration (PEC) of a substance with a predicted no-effect concentration (PNEC) epa.govepa.gov. An RQ is typically calculated as the ratio of PEC/PNEC. If the RQ is greater than 1, it may indicate a potential risk to the environment service.gov.uk.

Environmental exposure assessments for D4 consider its release into various environmental compartments, including air, water, sediment, and soil canada.caservice.gov.uk. Releases to the environment occur from industrial processes and the use and disposal of products, with air, wastewater, and agricultural soil being principal receiving media based on its properties and use patterns canada.ca. Emissions from personal care products, particularly "wash-off" products, are a significant contributor to D4 in wastewater treatment plant effluents su.se.

Studies have applied RQs to assess the potential risks of D4 to aquatic organisms. For instance, risk quotients derived from exposure scenarios involving discharges of D4 from both consumer use and industrial operations in Canada showed that a significant percentage of evaluated sites had predicted environmental concentrations in water higher than predicted no-effect concentrations for aquatic organisms canada.cacanada.ca. This suggests a potential for long-term environmental exposure to D4 to cause adverse effects in certain aquatic environments canada.cacanada.ca.

The determination of PNECs for D4 is based on toxicity data from studies on various aquatic species. Adverse effects in sediment-dwelling organisms have been observed at concentrations above 44 mg/kg canada.cacanada.ca. Long-term toxicity to sensitive pelagic aquatic organisms has been noted at relatively low concentrations, below its water solubility limit of 0.056 mg/L canada.cacanada.ca. The lowest no-observed-effect concentration (NOEC) from aquatic toxicity testing has been reported as 4.4 µg/L for rainbow trout in both 14-day and 90-day tests oup.com.

Comparison of predicted surface water concentrations with the lowest NOEC for aquatic organisms has indicated a conservative margin of safety in some assessments oup.com. However, the potential for D4 to bioaccumulate in biota and its toxicity to sensitive aquatic organisms highlight concerns regarding long-term exposure canada.cacanada.ca.

Multimedia Fugacity Models for Environmental Fate and Risk

Multimedia fugacity models are mechanistic frameworks used in combination with environmental measurements to understand the behavior and fate of chemicals in different environmental compartments, such as air, water, sediment, and soil acs.orgnih.govnilu.com. These models simulate exchange processes and transformation processes within these media acs.org. Fugacity, which reflects the "escaping tendency" of a chemical in a given medium, is a key concept in these models nilu.com.

The environmental fate of D4 is influenced by its physical and chemical properties, including its volatility, water solubility, and partitioning behavior canada.casu.seoup.comeuropa.eu. D4 is highly volatile from both water and soil su.se. While it is expected to adsorb onto sediment due to its high log octanol–water partition coefficient (Kow), rapid hydrolysis in water at ambient temperature can reduce the fraction adsorbed to sediments canada.caservice.gov.uk. Volatilization from water surfaces is also expected canada.ca.

Multimedia fugacity models predict the distribution of D4 across different environmental compartments based on release scenarios and the substance's properties canada.casu.se. For example, Level III fugacity modelling results indicate that when D4 is released to air, it is expected to remain primarily in the air, where it is slowly oxidized canada.ca. For releases to water, models can predict partitioning to the aqueous phase and solid phase (suspended sediment and bed sediments), as well as volatilization to air canada.ca.

Data from multimedia modeling have been used to assess the potential environmental concentrations of D4. These models predict low concentrations of D4 in air and water oup.com. However, measured concentrations have been detected in sediment, freshwater and marine fish, benthic organisms, and marine predators su.se. Monitoring data from sewage treatment plant effluents have shown mean measured concentrations of D4 oup.com.

Studies using fugacity-based multimedia models have explored the behavior of D4 in specific environments, such as lakes, considering factors like temperature, water flows, ice cover, and emissions acs.orgnih.gov. These models help to quantitatively assess chemical behavior under the influence of complex and interacting factors nih.gov. While removal in wastewater treatment plants is estimated to be efficient, a fraction of D4 is still emitted to aquatic environments su.seacs.org.

The application of multimedia fugacity models, alongside monitoring data and toxicity assessments, contributes to a comprehensive understanding of the potential environmental risks posed by D4.

Table 1: Physicochemical Properties of Octamethylcyclotetrasiloxane (B44751) (D4)

PropertyValueSource
Water Solubility56 µg/l (0.056 mg/l) at 23°C canada.caeuropa.eu
log Kow6.98 at 21.7°C europa.eu
Vapour Pressure132 Pa at 25°C su.seeuropa.eu
Henry's Law Constant1.21 x 10^-6 at 21.7°C su.se
Hydrolysis Half-life69 - 144 h at pH 7 and 25°C europa.eu
Melting Point17.7°C europa.eu
Boiling Point175°C europa.eu
Density0.95 g/cm³ at 25°C europa.eu

Table 2: Predicted Environmental Distribution of D4 (Level III Fugacity Model, 1000 kg emitted to water)

CompartmentMass Fraction (%)Source
Water52.8 su.se
Sediment38.3 su.se
Air13.6 (volatilization) canada.ca
Suspended Sediment14.2 (solid phase) canada.ca

Note: Data from different sources and specific model runs may vary. Table 2 is based on a specific Level III fugacity model calculation with 1000 kg released to water. canada.casu.se

Advanced Analytical Methodologies for Octamethylcyclotetrasiloxane

Chromatographic Techniques for Trace Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of D4 analysis. These techniques offer the necessary separation efficiency and detection sensitivity to identify and quantify D4, even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) is a principal and widely used technique for the determination of D4 in complex environmental and biological samples. researchgate.netpsu.edu This method combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode is crucial. By monitoring the base ion at m/z 281, which corresponds to the loss of a methyl group from the D4 molecule, analysts can achieve quantification at parts per billion (µg/L) levels. researchgate.net

The successful application of GC-MS for D4 analysis in biological matrices such as plasma, liver, lung, feces, and fat has been demonstrated. researchgate.net A critical step in the sample preparation for these matrices is the thorough drying of extracts, often with anhydrous magnesium sulfate (B86663), to prevent analytical artifacts. researchgate.net The ubiquitous presence of cyclosiloxanes requires meticulous care to avoid sample contamination during collection, storage, and analysis. ca.gov

Table 1: GC-MS Parameters for D4 Analysis

ParameterValue/ConditionSource
Detection Mode Selected Ion Monitoring (SIM) researchgate.net
Monitored Ion (m/z) 281 researchgate.net
Concentration Range 1–16,000 ng D4/g solvent researchgate.net
Linearity (R) > 0.9900 researchgate.net
Recovery from Biological Matrices > 90% researchgate.net

Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) for Volatile Samples

For the analysis of volatile samples, such as air, thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) is a highly effective method. This technique is particularly suited for measuring ultra-trace levels of volatile compounds. science.govresearchgate.net TD-GC-MS involves trapping volatile organic compounds (VOCs) from a sample onto a sorbent tube, followed by thermal desorption of the trapped analytes directly into the GC-MS system. This pre-concentration step significantly enhances the sensitivity of the analysis.

The optimization of TD parameters, including the choice of sorbent material, desorption temperature and time, and cold trap temperature, is critical for achieving accurate and reproducible results. science.gov The use of selected ion monitoring (SIM) mode in the MS analysis further improves sensitivity and selectivity. science.gov This methodology has been successfully applied to the analysis of VOCs in ambient air, including those from plant emissions. science.govarchive.org

Gas Chromatography with Flame Ionization Detection (GC-FID) for Product Analysis

While GC-MS is preferred for trace analysis, gas chromatography with flame ionization detection (GC-FID) serves as a reliable and robust method for the quantification of D4 in product formulations where concentrations are significantly higher. science.gov GC-FID is a widely accessible technique that provides excellent quantitative performance for organic compounds. It is often employed in quality control settings for the analysis of personal care products. science.gov

The analytical approach typically involves solvent extraction followed by direct injection into the GC-FID system. Although less selective than MS, the high concentrations of D4 in many products often allow for clear chromatographic separation and accurate quantification.

Challenges in Sample Preparation and Analysis

The analysis of D4 is not without its challenges. The chemical properties of D4 and its widespread use can lead to analytical complications that require careful consideration and mitigation strategies.

Mitigation of Analytical Artifacts (e.g., D4 Generation from Stationary Phases)

A significant challenge in the analysis of D4 is the potential for its in-situ generation from polydimethylsiloxane (B3030410) (PDMS) stationary phases commonly used in GC columns. researchgate.net This artifact can occur when water present in the sample extracts reacts with the stationary phase, leading to the formation of D4 and other cyclic siloxanes. researchgate.net This can result in erroneously high measurements of D4.

To mitigate this, it is imperative to thoroughly dry sample extracts before injection into the GC system. researchgate.net The use of drying agents like anhydrous magnesium sulfate is a common and effective practice. researchgate.net Researchers have focused on understanding and controlling these analytical artifacts to ensure the accuracy of D4 measurements. researchgate.net

Optimization of Extraction and Concentration Methods for Various Matrices

The development of efficient extraction and concentration methods is crucial for the accurate determination of D4 in diverse and complex matrices. The goal is to isolate D4 from interfering components and concentrate it to levels suitable for instrumental analysis.

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comdntb.gov.ua For instance, a purge and trap method has been developed for the trace analysis of cyclic volatile methylsiloxanes (cVMS) in various biota, which helps to produce highly purified sample extracts with a low risk of contamination. science.gov This method involves heating the sample in water, purging the cVMS from the slurry, and trapping them on a cartridge before eluting with a solvent like n-hexane for GC-MS analysis. science.gov The optimization of these methods, including the choice of solvents and sorbents, is essential to achieve high recovery rates and minimize matrix effects. openei.org For biological matrices, extraction yields for D4 have been reported to be greater than 90% with solvents like tetrahydrofuran (B95107) (THF). researchgate.net

Quantification and Validation Protocols

Robust quantification and validation protocols are fundamental to generating reliable data in the analysis of D4. These protocols often involve advanced chromatographic techniques coupled with mass spectrometry.

To improve the accuracy and precision of D4 quantification, isotope-labeled internal standards are widely employed. lumiprobe.comcerilliant.com These standards, such as ¹³C-labeled D4, have physicochemical properties nearly identical to the native analyte, allowing them to effectively compensate for variations during sample preparation, extraction, and analysis. cerilliant.comru.nlnih.govnih.gov

The use of a stable isotope-labeled internal standard is a key feature in methods like thermal desorption gas chromatography-mass spectrometry (TD-GC-MS). nih.govacs.orgacs.org In one such method developed for analyzing D4 in end-exhaled air, ¹³C-labeled D4 was used as the internal standard. ru.nlnih.govacs.org The ions monitored were m/z 281 for D4 and m/z 285 for the ¹³C-labeled D4. ru.nlnih.govresearchgate.net The introduction of the internal standard significantly reduced the coefficient of variation for D4 analysis from 30.8% to 9.5%, demonstrating a substantial improvement in the method's repeatability. ru.nlnih.govacs.orgresearchgate.net

The selection of an appropriate internal standard is critical. cerilliant.com It should have a similar ionization response and fragmentation pattern to the analyte and be chromatographically resolved from it. cerilliant.com The purity of the internal standard is also paramount, as impurities can lead to significant errors in quantification. nih.gov For instance, the presence of unlabeled analyte in the isotope-labeled standard can compromise the linearity and accuracy of the assay. nih.gov

A study on the quantification of D4 in biological matrices highlighted the importance of using dried extracts to prevent the on-column generation of D4 from the reaction of water with the GC stationary phase. tandfonline.com This research also utilized a specific ion (m/z 281) for selected ion monitoring (SIM) in GC-MS to achieve quantification at parts per billion levels. tandfonline.comresearchgate.net

Table 1: Improvement in Analytical Precision with the Use of ¹³C-Labeled D4 Internal Standard.

Analyte Coefficient of Variation (without Internal Standard) Coefficient of Variation (with Internal Standard)
CYCLOMETHICONE 4 (D4) 30.8% 9.5%

This table illustrates the significant reduction in analytical variability for D4 quantification upon the addition of a ¹³C-labeled internal standard, as reported in a study using TD-GC-MS. ru.nlnih.govresearchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For the TD-GC-MS method for analyzing D4 in end-exhaled air, the LOQ was established at 2.1 ng/L. ru.nlnih.govacs.orgresearchgate.net This level of sensitivity allows for the quantification of D4 at concentrations relevant to background levels found in the general population. ru.nlnih.govacs.org In another study focusing on biological matrices, the method was validated to be linear and reproducible for D4 concentrations ranging from 1 to 16,000 ng D4/g of solvent, with a precision of less than 5%. tandfonline.comresearchgate.net

The determination of these limits is often based on the signal-to-noise ratio or the variability of replicate measurements at low concentrations. For example, the LOQ for the end-exhaled air method was defined as the concentration at which the repeatability has a coefficient of variation of ≤25%. ru.nl

Table 2: Limits of Detection and Quantification for this compound (D4) in Various Studies.

Matrix Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
End-exhaled air TD-GC-MS Not Reported 2.1 ng/L ru.nlnih.govresearchgate.net
Biological Extracts (plasma, liver, etc.) GC-MS ~1 mg/L (with 2mL injection) researchgate.net Not specified, linear range from 1 ng/g tandfonline.comresearchgate.net
Sediments and Zooplankton Not Specified 23.9 ng (background corrected mass) canada.ca Not Reported

This table summarizes the reported LOD and LOQ values for D4 analysis in different sample types using various analytical methodologies.

Use of Isotope-Labeled Internal Standards (e.g., 13C-D4) for Enhanced Accuracy

Development of New Analytical Methods for Industrial Products

The widespread use of D4 in industrial applications, particularly in the manufacturing of silicone polymers and personal care products, necessitates the development of robust analytical methods for quality control and regulatory compliance. canada.capo-labs.comsilicones.eusilicones.eu D4 is often present as a residual from the polymerization process. po-labs.com

CES-Silicones Europe has announced the finalization of several analytical methods specifically designed for the silicone value chain. silicones.eusilicones.eu These methods aim to accurately quantify residual levels of volatile methylsiloxanes, including D4, in various products. silicones.eu

The newly developed methods cover:

Silicone fluids: Capable of quantifying low levels (0.01% to 0.5%) of volatile siloxanes in a range of silicone fluid viscosities. silicones.eu

Silicone elastomer products: Applicable for measuring D4, D5, and D6 at low levels (0.01% to 0.5%) in both cured and uncured silicone elastomers, such as pastes, sealants, and rubbers. silicones.eu

Fully formulated Personal Care Products: A reliable method for the complex matrix of personal care products. silicones.eu

These methods often utilize gas chromatography (GC) techniques. filab.frdiva-portal.org For instance, a GC-FID (Flame Ionization Detection) method has been described for analyzing cyclic siloxanes in silicone emulsions, which involves breaking the emulsion and derivatizing the sample to prevent the formation of siloxanes during analysis. researchgate.net For industrial effluents, sensitive and reliable GC-MS methods have been developed and accredited by environmental agencies. po-labs.com The development of these specialized methods is crucial for industries to monitor and control the levels of D4 in their products and processes, ensuring they meet regulatory standards. filab.fr

Table 3: Mentioned Compounds

Compound Name Abbreviation/Synonym
Octamethylcyclotetrasiloxane (B44751) This compound, D4
Decamethylcyclopentasiloxane (B1670010) D5
Dodecamethylcyclohexasiloxane D6
¹³C-labeled Octamethylcyclotetrasiloxane ¹³C-D4
Dimethylsilanediol (B41321) -

Industrial and Material Science Applications of Octamethylcyclotetrasiloxane

Primary Precursor in Polydimethylsiloxane (B3030410) (PDMS) Production

D4 is a primary precursor in the production of polydimethylsiloxane (PDMS), which is the most widely used silicon-based organic polymer. atamanchemicals.comnih.govcanada.caatamanchemicals.comaip.org The synthesis of PDMS typically involves the ring-opening polymerization of cyclic siloxanes like D4. wikipedia.orgatamanchemicals.comaip.orgresearchgate.net

Synthesis of Silicone Oils, Elastomers, and Resins

The polymerization of D4 yields linear silicone polymers of varying chain lengths, which form the basis of silicone oils, elastomers (silicone rubber), and resins. atamanchemicals.comatamanchemicals.comnih.govatamanchemicals.comsilicones.eu This ring-opening polymerization can be initiated by strong acids or bases, such as potassium hydroxide (B78521) (KOH). wikipedia.orgatamanchemicals.comaip.orgresearchgate.net The process allows for the creation of silicone materials with diverse properties, ranging from low-viscosity fluids to highly cross-linked elastomers and rigid resins. atamanchemicals.comresearchgate.net

Data Table: Properties of D4

PropertyValueSource
Chemical FormulaC8H24O4Si4 or [(CH3)2SiO]4 wikipedia.orgatamanchemicals.comatamanchemicals.comnih.govgraffitiremovalinc.com
Molar Mass296.616 g/mol wikipedia.orgatamanchemicals.com
AppearanceColorless viscous liquid wikipedia.orgatamanchemicals.comatamanchemicals.comgraffitiremovalinc.comatamanchemicals.com
Melting Point17-18 °C wikipedia.orgatamanchemicals.com
Boiling Point175-176 °C wikipedia.orgatamanchemicals.com
Density0.956 g/mL at 25 °C wikipedia.orgatamanchemicals.comsilicones.eu
Solubility in Water0.056 mg/L at 23 °C nih.govsilicones.eu
Vapor Pressure124.5 ± 6.2 Pa at 25 °C wikipedia.org
Log P6.74 - 6.98 wikipedia.orgnih.gov

Role as a Processing Aid and Intermediate in Diverse Industrial Products

Beyond its primary use as a monomer for silicone polymers, D4 serves as a processing aid and intermediate in the manufacturing of a wide array of industrial and consumer products. atamanchemicals.comatamanchemicals.comnih.govgraffitiremovalinc.comcanada.casu.seeuropa.eu

Applications in Detergents, Polishes, and Waxes

D4 is utilized in the formulation of washing and cleaning products, as well as polishes and waxes. atamanchemicals.comatamanchemicals.comsu.seeuropa.eutuv.com Its inclusion in these products can contribute to properties such as improved spreadability, reduced surface tension, and enhanced shine. atamanchemicals.com

Use in Semiconductor Manufacturing

In the semiconductor industry, ultra-high-purity D4 is a critical precursor material. entegris.comresearchgate.net It is used in low quantities for the chemical vapor deposition (CVD) of low-κ inter-metal dielectric films, which are essential components in the manufacturing of integrated circuits. entegris.comresearchgate.neteusemiconductors.eu The manufacturing processes in this sector are typically conducted under strictly controlled cleanroom conditions to minimize contamination and emissions. eusemiconductors.eusilicones.eu

Components in Lubricants and Greases

D4 is found as a component in lubricants and greases. atamanchemicals.comcanada.caeuropa.eu Its presence can impart desirable lubrication properties, such as reduced friction and wear, across various industrial applications. atamanchemicals.comatamanchemicals.com

Additive in Plastic and Rubber Products, Paints, and Adhesives

D4 is also used as an additive in plastic and rubber products, paints, and adhesives. atamanchemicals.comacs.orgatamanchemicals.comnih.govgraffitiremovalinc.comchemicalbook.in In these applications, it can function as a processing aid, contributing to improved material properties, ease of application, or enhanced performance characteristics. atamanchemicals.comatamanchemicals.comgraffitiremovalinc.comatamanchemicals.com

Textile and Leather Treatment Products

Octamethylcyclotetrasiloxane (B44751) is used in textile treatment products and dyes. su.seatamanchemicals.comeuropa.euasca-berlin.de In the textile industry, it is used as a softening agent for fabrics, imparting a smoother feel and reducing static cling. atamanchemicals.com It is also listed as a finishing agent in textiles. silimtec.com D4 is also used in leather treatment products. su.seeuropa.eu It can be found in leather and vinyl conditioners and protectants. nanoskinusa.comgoogle.com

Advanced Materials Development Utilizing Octamethylcyclotetrasiloxane

Octamethylcyclotetrasiloxane is a key material in the development of advanced silicone-based materials, primarily through its role as a monomer in polymerization processes. atamanchemicals.comsilimtec.comatamanchemicals.comatamanchemicals.com

Synthesis of Novel Siloxane Networks and Copolymers for Engineered Materials

Octamethylcyclotetrasiloxane is a basic raw material for synthesizing organic silicone polymers like silicone oil, silicone emulsion, silicone resin, and silicone rubber through acid or alkali catalysis, utilizing a ring-opening mechanism. atamanchemicals.comsilimtec.comatamanchemicals.comatamanchemicals.com This ring-opening polymerization (ROP) is a main method for obtaining polyorganosiloxanes of various structures, enabling the production of high molecular weight polymers. encyclopedia.pubresearchgate.net

D4 is used in the synthesis of siloxane copolymers. For instance, statistical dimethyl-methylvinylsiloxane copolymers can be synthesized by ring-opening copolymerization of D4 with 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (D4V) using a cation exchange catalyst. tandfonline.com Oligodimethylsiloxane diols can be synthesized by treating octamethylcyclotetrasiloxane with concentrated solutions of sodium or potassium hydroxides in ethanol, followed by treatment with acetic acid. ineosopen.org These diols can serve as AA-type blocks for the further synthesis of block copolymers. encyclopedia.pub Strictly alternating siloxane copolymers and cyclics can be synthesized by reacting D4 with potassium hydroxide in toluene (B28343). researchgate.net Copolymers containing active Si-H bonds and dimethylsiloxane segments have also been prepared using hexaethylcyclotrisiloxane (B1329422) and octamethylcyclotetrasiloxane as comonomers. researchgate.net

The polymerization of octamethylcyclotetrasiloxane is preferred from a commercial standpoint for obtaining polydimethylsiloxane telechelics, which are widely used to obtain siloxane block copolymers and polymer networks. encyclopedia.pub The formation of polymer networks based on certain copolymers synthesized using D4 can occur due to the presence of defective units containing silanol (B1196071) groups. ineosopen.org

Presence as Residual Monomer in Finished Silicone Polymers

Octamethylcyclotetrasiloxane can be present as a residual impurity in silicone polymers because it is a byproduct of polymerization. atamanchemicals.comsu.seatamanchemicals.com Polydimethylsiloxane (PDMS)-based polymers may contain residual amounts of D4, which can subsequently be lost via volatilization during the lifetime of these polymers. service.gov.uk

Data on D4 impurities contained in silicone products from 2004 in the EU showed varying residual monomer content depending on the application. service.gov.uk

Application2004 EU Sales (tonnes)Residual Monomer Content (%)Amounts of Residual Monomer (tonnes)
Sealants210,0000.04390.9
Elastomers139,0000.195271.4
Fluids and Specialities204,0000.336686.1
Silanes60,00000
Resins20,00000
Total 633,000 1048.4

Note: For elastomers, the figures refer to the amount of monomer released to air during the post-curing of silicone rubbers. service.gov.uk

The total level of volatile silicone products, including both linear and cyclic siloxanes, in cured silicone rubber products generally ranges from 0.05% to 3% by weight, varying based on formulation, manufacturing process, article shape, and storage conditions. service.gov.uk

Regulatory Science and Environmental Policy Frameworks for Octamethylcyclotetrasiloxane

International Regulatory Classification and Listing

Octamethylcyclotetrasiloxane (B44751) has been evaluated under several international chemical regulatory frameworks, leading to specific classifications and listings based on its intrinsic properties and potential environmental risks.

Classification as Substance of Very High Concern (SVHC) under REACH

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, octamethylcyclotetrasiloxane (D4) has been identified and included in the Candidate List of Substances of Very High Concern (SVHC). wikipedia.orgnih.govcarlroth.comchemos.dehse.gov.ukchemsafe-consulting.comcht-silicones.com. This inclusion is based on its classification as meeting the criteria for being persistent, bioaccumulative, and toxic (PBT) and very persistent and very bioaccumulative (vPvB) nih.govcarlroth.comchemos.dehse.gov.ukcht-silicones.comchempoint.com. The SVHC identification is a step towards potential future inclusion in the Authorisation List (Annex XIV) under REACH, although as of recent information, there has been no proposal to move D4 to the Authorisation List cht-silicones.com. However, an amendment to Annex XVII of REACH has introduced restrictions on the placing on the market of D4 in certain concentrations in wash-off cosmetic products and other applications wikipedia.orgchemsafe-consulting.com.

Assessment against Persistence and Bioaccumulation (PBT/vPvB) Criteria

Assessments against the PBT and vPvB criteria are central to the regulatory classification of D4. Substances are evaluated for their persistence in the environment, their potential to bioaccumulate in organisms, and their toxicity.

Persistence: D4 is considered persistent in sediment, although its persistence in surface water is less clear due to relatively rapid hydrolysis and high volatility, which are likely dominant removal mechanisms from aquatic systems nih.govservice.gov.ukservice.gov.uk. However, limited data suggest that the half-life of D4 adsorbed onto sediment may be significant service.gov.ukservice.gov.uk.

Bioaccumulation: Octamethylcyclotetrasiloxane meets the bioaccumulation (B) and very bioaccumulative (vB) criteria under REACH carlroth.comchemos.desu.se. This is supported by high bioconcentration factor (BCF) values observed in fish, exceeding the thresholds defined in the REACH criteria chemos.desu.se. The log octanol-water partition coefficient (log Kow) for D4 is also high, indicating a potential to accumulate in fatty tissues wikipedia.orgchemos.dechempoint.comservice.gov.uk.

Table 1: Bioaccumulation and Partitioning Properties of D4

Property Value Criteria Met (REACH) Source
BCF (Fish) >10,000 L/Kg B and vB su.se
BCF (Fish) 12,400 vB chemos.de
log KOW 6.98 (pH 7, 21.7 °C) - chemos.de
log P 6.98 ± 0.13 - wikipedia.org
log Kow High - service.gov.uk

Toxicity: While the user requested exclusion of safety/adverse effect profiles, the PBT assessment includes a toxicity criterion. Environmental risk assessments for D4 consider its toxicity to aquatic life chemos.dechemsafe-consulting.com. Studies have shown that D4 may cause long-lasting harmful effects to aquatic life chemos.de.

Based on these assessments, D4 has been identified as fulfilling the PBT and vPvB criteria carlroth.comchemos.decht-silicones.comchempoint.com. However, there are differing interpretations of the available data, with some suggesting that D4 does not behave similarly to known PBT/vPvB substances in the environment based on field studies carlroth.comcht-silicones.comchempoint.com.

Methodologies for Environmental Risk Evaluation

The environmental risk evaluation of octamethylcyclotetrasiloxane involves established methodologies to assess the potential harm posed by its presence in the environment.

Application of Technical Guidance for Deriving Environmental Quality Standards (EQS)

Environmental risk assessments for D4 often follow technical guidance documents, such as the European Union's Technical Guidance Document (TGD) for the risk assessment of new and existing chemicals service.gov.ukservice.gov.uksu.se. This guidance provides a framework for comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) to derive Environmental Quality Standards (EQS). service.gov.ukservice.gov.uksu.se. EQS values represent concentration limits for chemicals in environmental compartments (like water, sediment, or biota) that are considered protective of the environment. Studies have been conducted to derive EQS proposals for D4 in various compartments, including freshwater and sediment su.se.

Environmental Monitoring Programs and Data Utilization for Risk Assessment

Environmental monitoring programs play a crucial role in understanding the actual presence and distribution of D4 in various environmental media and informing risk assessments nih.govcanada.caservice.gov.ukservice.gov.uksu.seamericanchemistry.comcanada.ca. Monitoring data provide measured environmental concentrations (MECs) which can be compared to derived EQS values or used in risk characterization service.gov.ukservice.gov.uksu.se.

Monitoring efforts have included sampling and analysis of D4 in:

Wastewater treatment plant (WWTP) influents and effluents nih.govcanada.casu.seamericanchemistry.com.

Receiving waters and sediments nih.govcanada.caservice.gov.ukservice.gov.uksu.seamericanchemistry.com.

Aquatic biota nih.govcanada.caamericanchemistry.comcanada.ca.

Soil, particularly from agricultural fields amended with biosolids americanchemistry.com.

Data from these programs help to assess exposure levels and evaluate the effectiveness of risk management measures canada.caamericanchemistry.com. For instance, monitoring data have been used to assess the removal efficiency of D4 in WWTPs su.seamericanchemistry.com.

Table 2: Examples of Measured Environmental Concentrations (MECs) of D4

Compartment Concentration Range (μg/L) Location Reference
Freshwater <0.06 Sweden su.se
Freshwater <0.03 Norway su.se

Risk characterization ratios (PEC/PNEC) above one, indicating potential unacceptable risk, have been identified for certain life-cycle stages of D4, particularly related to production and on-site use as an intermediate service.gov.ukservice.gov.uk. Monitoring data are utilized to refine these assessments and address uncertainties service.gov.ukservice.gov.uk.

Scientific Basis for Environmental Policy and Management Strategies

Scientific understanding of D4's environmental properties, behavior, and potential risks forms the basis for developing and implementing environmental policies and management strategies service.gov.ukmarketpublishers.com. Regulatory actions are driven by the need to mitigate identified risks to the environment.

Policies and strategies related to D4 have included:

Restrictions on its use in certain applications, such as wash-off cosmetic products, under REACH wikipedia.orgchemsafe-consulting.com.

Development of pollution prevention plans to minimize releases from industrial users canada.ca.

Reassessment of its use as a formulant in pest control products canada.ca.

Establishment of Federal Environmental Quality Guidelines (FEQGs) in some regions (e.g., Canada) for various environmental compartments to serve as benchmarks for monitoring and risk assessment canada.cacanada.ca.

Ongoing environmental monitoring to evaluate the effectiveness of risk management actions and inform future decisions canada.caamericanchemistry.com.

Future Research Directions and Emerging Areas in Octamethylcyclotetrasiloxane Studies

Sustainable Synthetic Routes and Green Chemistry Principles in Octamethylcyclotetrasiloxane (B44751) Production

Current industrial production of D4 primarily involves the hydrolysis of dimethyldichlorosilane acs.org. Future research directions in this area are focused on developing more sustainable and environmentally friendly synthetic routes. This includes exploring green chemistry principles to minimize waste generation, reduce energy consumption, and utilize less hazardous materials. Research is ongoing into alternative catalytic systems for the ring-opening polymerization (ROP) of cyclic siloxanes like D4, including the use of cost-effective and non-toxic solid acid catalysts researchgate.net. Photoinitiated cationic ROP of D4 is also being investigated as a potentially more environmentally friendly method, utilizing common compounds and lower energy conditions mdpi.comitu.edu.tr. The development of continuous flow processes for the synthesis of functionalized PDMS from D4 is another area of research aiming for more efficient and potentially greener production methods compared to traditional batch processes acs.org.

Design and Synthesis of Novel Polymers with Tailored Properties from Octamethylcyclotetrasiloxane

D4 is a crucial monomer for synthesizing PDMS and its copolymers, which possess unique properties like thermal stability, flexibility, and low surface energy, making them valuable in diverse applications mdpi.comitu.edu.tr. Future research is actively exploring the design and synthesis of novel polymers and materials derived from D4 with precisely tailored properties for advanced applications. This includes the creation of extremely crosslinked silicone networks with novel structures umass.edu. Research is also focused on developing "living" siloxane networks with controlled crosslink density, which exhibit self-healing abilities and can be reshaped umass.eduresearchgate.net. The synthesis of functionalized PDMS using D4 as a building block for specific applications, such as in sol-gel materials with tailored morphologies or as crosslinked precursors in anti-stick layers, is another emerging area specificpolymers.com. Furthermore, D4 is being used in the synthesis of star polymers with unique structures and properties by employing macroinitiators in ROP researchgate.net. The tailoring of siloxane polymer properties for specific applications, such as in lithography, optical devices, self-healing materials, and ion conducting membranes, remains a key research focus umass.edu.

Advanced Mechanistic Insights into Environmental Biotransformation of Octamethylcyclotetrasiloxane

The environmental degradation pathways of D4, particularly biotransformation, are subjects of ongoing investigation service.gov.uknih.govresearchgate.net. Future research is focused on gaining advanced mechanistic insights into how microorganisms break down D4 in various environmental matrices, including sediment and anaerobic environments service.gov.uknih.gov. Studies have indicated that D4 may be eliminated in anaerobic units of wastewater treatment plants through both volatilization and degradation, with microbe-catalyzed hydrolysis identified as a potential main degradation pathway nih.gov. Proposed degradation pathways in biotrickling filter systems include hydrolysis, oxidation, and rearrangement, leading to metabolites like dimethylsilanediol (B41321) researchgate.nettandfonline.com. While some studies have identified bacterial genera like Pseudomonas as potential siloxane degraders, the complete biological degradation pathways and the specific mechanisms involved, especially in converting volatile siloxanes into less harmful substances, require further elucidation researchgate.nettandfonline.com. Research utilizing advanced molecular tools like next-generation sequencing is being implemented to study microbial populations involved in siloxane removal biotechnologies tandfonline.com.

Cross-Disciplinary Research at the Interface of Octamethylcyclotetrasiloxane Chemistry and Environmental Engineering

Addressing the environmental challenges associated with D4 necessitates cross-disciplinary research that integrates chemical knowledge with environmental engineering principles ethz.chyale.edutuhh.de. Future research will increasingly focus on the interface of D4 chemistry and environmental engineering to develop effective strategies for its removal and management in the environment. This includes the development of novel adsorbent materials for D4 removal from gaseous streams, such as modified mesoporous silica (B1680970) and copolymers scribd.comresearchgate.net. Research on the application of biological-based platforms for siloxane removal from waste gas streams like raw biogas is an emerging area that combines microbiology and environmental engineering to offer potentially cost-effective and sustainable solutions tandfonline.com. Studies on the occurrence and fate of volatile siloxanes in wastewater treatment plants exemplify the need for integrated chemical analysis and engineering process understanding to assess removal efficiencies and distribution in different treatment stages nih.gov. Furthermore, cross-disciplinary approaches are essential for developing and refining environmental models that accurately predict the behavior of D4 based on its chemical properties and environmental conditions nih.govregulations.gov.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for quantifying Cyclomethicone 4 in complex matrices, and how can their validity be ensured?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. To ensure validity, calibrate instruments with certified reference standards and validate methods using parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates. Reproducibility should be tested across multiple matrices (e.g., biological fluids, environmental samples) . For peer-reviewed validation, follow guidelines requiring detailed experimental protocols and raw data archiving .

Q. How should experiments be designed to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use factorial design to test variables (e.g., temperature, pH, UV exposure). Replicate experiments to account for variability, and include control groups without this compound. Measure degradation products via spectroscopic or chromatographic methods. Statistical tools like ANOVA can identify significant factors affecting stability. Ensure transparency by documenting all parameters in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing literature regarding this compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Conduct a systematic review using frameworks like PECO (Population, Exposure, Comparison, Outcome) to define inclusion/exclusion criteria. Perform meta-analysis to quantify heterogeneity across studies, and assess bias using tools like ROBINS-I. Investigate confounding variables (e.g., experimental scale, detection limits) that may explain discrepancies. Prioritize studies with validated measurement protocols .

Q. What computational approaches are most effective for modeling this compound’s molecular interactions with biological receptors?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to study binding kinetics with density functional theory (DFT) for electronic structure analysis. Validate predictions using in vitro assays (e.g., surface plasmon resonance). Open-source tools like GROMACS or AutoDock improve reproducibility, while machine learning models can predict interaction pathways from existing datasets .

Q. How can isotopic labeling and tracer techniques elucidate this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Synthesize isotopically labeled this compound (e.g., ¹³C or ²H isotopes) and administer it to in vitro or in vivo models. Use mass spectrometry to track isotopic distribution in metabolites. Pair this with enzyme inhibition assays to identify metabolic enzymes. Raw data should be archived in repositories like MetaboLights for peer validation .

Methodological Frameworks for Rigor

  • For Basic Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with resource constraints and societal impact .
  • For Advanced Questions : Use PICO/PECO frameworks to structure complex inquiries and avoid scope creep .

Data Analysis and Reporting

  • Contradiction Analysis : Use sensitivity analysis to test if conclusions hold under different assumptions (e.g., excluding low-quality studies) .
  • Computational Validation : Share code and force field parameters in platforms like GitHub or Zenodo to meet reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.